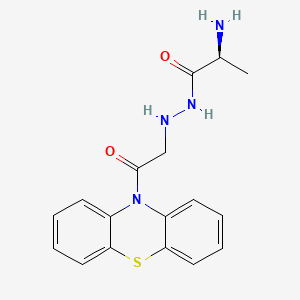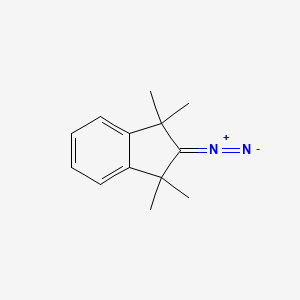
2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a highly substituted indene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves the diazotization of a suitable precursor. One common method involves the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with a diazo transfer reagent such as p-toluenesulfonyl azide in the presence of a base like potassium ethoxide . The reaction proceeds through the formation of an intermediate enolate, which then reacts with the diazo transfer reagent to form the desired diazo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and purification methods can be tailored to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the diazo group can yield amines.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of nitrogen-containing derivatives.
Applications De Recherche Scientifique
2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several scientific research applications:
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: The compound can be used in the synthesis of materials with specific chemical properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene involves the generation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can then participate in various chemical reactions, leading to the formation of new bonds and compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the intermediates formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diazo-1,3-indanedione: Another diazo compound with similar reactivity but different structural features.
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: The non-diazo analog of the compound, which lacks the diazo group and exhibits different chemical properties.
Uniqueness
2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is unique due to its highly substituted indene ring and the presence of the diazo group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to generate reactive intermediates like carbenes makes it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
81331-45-5 |
|---|---|
Formule moléculaire |
C13H16N2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
2-diazo-1,1,3,3-tetramethylindene |
InChI |
InChI=1S/C13H16N2/c1-12(2)9-7-5-6-8-10(9)13(3,4)11(12)15-14/h5-8H,1-4H3 |
Clé InChI |
DFDDJQCOYHJOMA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(C1=[N+]=[N-])(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14425862.png)
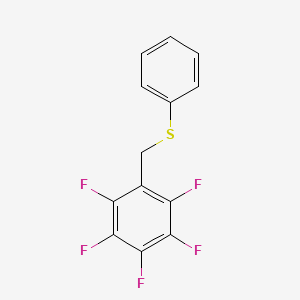
![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
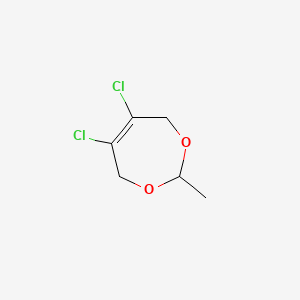

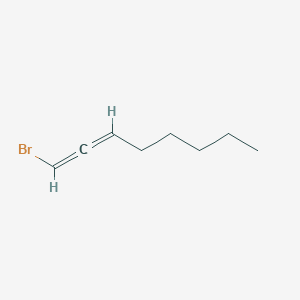
![1,1'-[Oxybis(methyleneselanyl)]dinaphthalene](/img/structure/B14425911.png)
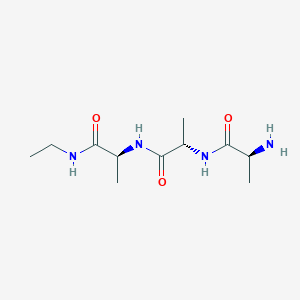
![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B14425940.png)
![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)
